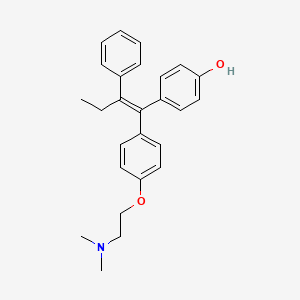

(E)-4-Hydroxytamoxifen

Description

Afimoxifene (4-Hydroxytamoxifen, trade name TamoGel) is a new estrogen inhibitor under investigation for a variety of estrogen-dependent conditions, including cyclic breast pain and gynecomastia. TamoGel is formulated using Enhanced Hydroalcoholic Gel (EHG) Technology. This technology enables percutaneous delivery of drugs that cannot be delivered orally. It is being developed by Ascent Therapeutics.

Afimoxifene is a tamoxifen metabolite with both estrogenic and anti-estrogenic effects. Afimoxifene has a higher affinity for the estrogen receptor than tamoxifen, and functions as an antagonist in breast cancer cells.

Properties

IUPAC Name |

4-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO2/c1-4-25(20-8-6-5-7-9-20)26(21-10-14-23(28)15-11-21)22-12-16-24(17-13-22)29-19-18-27(2)3/h5-17,28H,4,18-19H2,1-3H3/b26-25+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXUZVZSFRXZGTL-OCEACIFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(/C1=CC=C(C=C1)O)\C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10169854 | |

| Record name | (E)-4-Hydroxytamoxifen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174592-47-3, 68392-35-8 | |

| Record name | (E)-4-Hydroxytamoxifen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174592-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Afimoxifene, E-isomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174592473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-4-Hydroxytamoxifen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(1E)-1-{4-[2-(dimethylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl]phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AFIMOXIFENE, E-ISOMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AKE3PH0IML | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(E)-4-Hydroxytamoxifen: A Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

(E)-4-Hydroxytamoxifen (4-OHT) , the active metabolite of the widely prescribed drug tamoxifen (B1202), is a cornerstone in the hormonal therapy of estrogen receptor (ER)-positive breast cancer. As a nonsteroidal Selective Estrogen Receptor Modulator (SERM), its therapeutic efficacy is rooted in a complex and tissue-specific mechanism of action. This guide provides an in-depth examination of the molecular pharmacology of 4-OHT, focusing on its interaction with nuclear receptors, modulation of transcriptional machinery, and the downstream cellular consequences.

Core Mechanism of Action: Competitive Antagonism of the Estrogen Receptor

The principal mechanism of 4-OHT's anticancer effect in breast tissue is its role as a competitive antagonist of the Estrogen Receptor Alpha (ERα).

-

Receptor Binding: 4-OHT is a high-affinity ligand for estrogen receptors, with a binding affinity comparable to or greater than the endogenous ligand, 17β-estradiol (E2).[1][2] It competes with E2 for binding to the ligand-binding domain (LBD) of the ER.

-

Conformational Change: Upon binding, 4-OHT induces a distinct conformational change in the ER LBD. Unlike the agonist-induced conformation by E2, the 4-OHT-bound receptor adopts a structure where Helix 12, a critical component of the Activation Function 2 (AF-2) domain, is repositioned. This repositioning sterically hinders the formation of a functional coactivator binding surface.

-

Co-regulator Recruitment: The agonist (E2)-bound ERα recruits transcriptional coactivators, such as those from the p160/Steroid Receptor Coactivator (SRC) family, which possess histone acetyltransferase (HAT) activity.[3] This leads to chromatin remodeling and transcriptional activation of estrogen-responsive genes that drive cell proliferation. In contrast, the 4-OHT-induced conformational change prevents coactivator binding and instead promotes the recruitment of corepressor complexes, such as those containing Silencing Mediator of Retinoic acid and Thyroid hormone receptors (SMRT) or Nuclear Receptor Corepressor (NCoR).[4][5][6]

-

Transcriptional Repression: The recruitment of corepressor complexes leads to the assembly of machinery that induces chromatin condensation and active repression of gene transcription at Estrogen Response Elements (EREs).[6][7] This blockade of proliferative gene expression ultimately results in cell cycle arrest and inhibition of tumor growth in ER-positive breast cancer cells.

The dual agonist/antagonist nature of 4-OHT is cell- and tissue-specific, depending on the relative expression levels of coactivators and corepressors within a given cell.[4][8] For instance, in tissues like the endometrium, where coactivator levels may be high, 4-OHT can exhibit partial agonist activity.

Quantitative Data

The potency and selectivity of 4-OHT are defined by its binding affinity for various receptors and its inhibitory concentration in cancer cell lines.

Table 1: Binding Affinity of 4-Hydroxytamoxifen for Estrogen and Related Receptors

| Receptor | Ligand | Parameter | Value | Cell/System | Reference |

| Estrogen Receptor (Human) | 4-Hydroxytamoxifen | Relative Affinity vs. Estradiol (B170435) | Equal | Human Breast Carcinoma | [1][2] |

| Estrogen Receptor (Human) | 4-Hydroxytamoxifen | Relative Affinity vs. Tamoxifen | 25-50x higher | Human Breast Carcinoma | [1][2] |

| Estrogen-Related Receptor γ (ERRγ) | [3H]4-Hydroxytamoxifen | Kd | 35 nM | In vitro | [9][10] |

| Estrogen-Related Receptor γ (ERRγ) | 4-Hydroxytamoxifen | Ki | 75 nM | In vitro | [1][10] |

Table 2: Half-Maximal Inhibitory Concentration (IC50) of 4-Hydroxytamoxifen in Breast Cancer Cell Lines

| Cell Line | Receptor Status | IC50 Value (µM) | Incubation Time | Reference |

| MCF-7 | ER-Positive | 3.2 | 96 h | [11] |

| MCF-7 | ER-Positive | 12 | Not Specified | [12] |

| MCF-7 | ER-Positive | 27 | 4 days | [13] |

| MCF-7 | ER-Positive | 19.35 - 21.42 | 24 - 72 h | [14] |

| T47D | ER-Positive | 4.2 | 96 h | [11] |

| T47D | ER-Positive | 15 | Not Specified | [12] |

| BT-474 | ER-Positive | 5.7 | 96 h | [11] |

| MDA-MB-231 | ER-Negative | 18 | 4 days | [13] |

Interaction with Estrogen-Related Receptors (ERRs)

Beyond the classical estrogen receptors, 4-OHT also interacts with the orphan nuclear receptor family of Estrogen-Related Receptors. It has been identified as a high-affinity ligand and inverse agonist for ERRγ, binding with a Kd of 35 nM.[9][10] This binding disrupts the interaction between ERRγ and coactivators like SRC-1, inhibiting its constitutive transcriptional activity.[9][15] 4-OHT also inhibits ERRβ but does not affect ERRα activity.[16] This interaction represents a novel pharmacological pathway that may contribute to the tissue-specific effects of 4-OHT.

Experimental Protocols

The characterization of 4-OHT's mechanism of action relies on a suite of standardized in vitro assays.

This assay determines the relative binding affinity of 4-OHT for the estrogen receptor.

-

Objective: To measure the ability of 4-OHT to displace a radiolabeled estrogen ([3H]-estradiol) from its receptor.[1]

-

Materials:

-

Receptor Source: Purified recombinant human ERα or ERβ, or rat uterine cytosol.[1]

-

Radioligand: [3H]-17β-estradiol.

-

Competitor: this compound.

-

Assay Buffer: Tris-based buffer with additives to maintain protein stability.

-

Scintillation fluid and counter.

-

-

Methodology:

-

Incubation: A constant concentration of ER and [3H]-estradiol is incubated with increasing concentrations of unlabeled 4-OHT.

-

Equilibrium: The mixture is incubated to allow the binding reaction to reach equilibrium.

-

Separation: Receptor-bound radioligand is separated from unbound radioligand (e.g., using dextran-coated charcoal or filter-based methods).

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The concentration of 4-OHT that inhibits 50% of the specific binding of [3H]-estradiol (IC50) is determined. This value can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.

-

This assay measures the cytotoxic or cytostatic effects of 4-OHT on cancer cells to determine its IC50 value.

-

Objective: To quantify the reduction in cell viability in response to 4-OHT treatment.[7][12]

-

Materials:

-

Cell Line: ER-positive breast cancer cells (e.g., MCF-7).[7]

-

Culture Medium: Appropriate medium (e.g., RPMI) supplemented with serum.

-

96-well plates.

-

4-Hydroxytamoxifen stock solution.

-

MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Solubilization Agent: DMSO or acidified isopropanol.

-

Microplate reader.

-

-

Methodology:

-

Cell Seeding: Plate cells at a predetermined density (e.g., 1 x 104 cells/well) in a 96-well plate and allow them to adhere overnight.[7]

-

Treatment: Replace the medium with fresh medium containing serial dilutions of 4-OHT. Include a vehicle-only control.[7]

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 96 hours).

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Aspirate the medium and add a solubilization agent (e.g., DMSO) to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[7]

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot a dose-response curve to determine the IC50 value.[7]

-

Conclusion

This compound exerts its primary therapeutic effect in breast cancer by acting as a competitive antagonist at the estrogen receptor α. Its high-affinity binding induces a unique receptor conformation that favors the recruitment of corepressor complexes over coactivators, leading to the transcriptional silencing of genes essential for cell proliferation. The activity profile of 4-OHT is highly dependent on the cellular co-regulator milieu, explaining its tissue-specific agonist versus antagonist functions. Furthermore, its interactions with other nuclear receptors, such as ERRγ, highlight additional mechanisms that may contribute to its overall pharmacological profile. A thorough understanding of these molecular interactions is critical for the development of next-generation SERMs and for overcoming mechanisms of therapeutic resistance.

References

- 1. benchchem.com [benchchem.com]

- 2. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective Estrogen Receptor Modulators 4-Hydroxytamoxifen and Raloxifene Impact the Stability and Function of SRC-1 and SRC-3 Coactivator Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Restoration of Tamoxifen Sensitivity in Estrogen Receptor–Negative Breast Cancer Cells: Tamoxifen-Bound Reactivated ER Recruits Distinctive Corepressor Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Coactivator and corepressor regulation of the agonist/antagonist activity of the mixed antiestrogen, 4-hydroxytamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-Hydroxytamoxifen binds to and deactivates the estrogen-related receptor γ - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Sensitization of estrogen receptor-positive breast cancer cell lines to 4-hydroxytamoxifen by isothiocyanates present in cruciferous plants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacological Inhibition of MCT4 Reduces 4-Hydroxytamoxifen Sensitivity by Increasing HIF-1α Protein Expression in ER-Positive MCF-7 Breast Cancer Cells [jstage.jst.go.jp]

- 13. Inhibition of human breast cancer cell proliferation with estradiol metabolites is as effective as with tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. 4-Hydroxytamoxifen is an isoform-specific inhibitor of orphan estrogen-receptor-related (ERR) nuclear receptors beta and gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

(E)-4-Hydroxytamoxifen: A Technical Guide to Estrogen Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of (E)-4-Hydroxytamoxifen for the estrogen receptor (ER). As a key active metabolite of the widely used breast cancer drug tamoxifen, understanding its interaction with ERα and ERβ is critical for research and development in endocrinology and oncology. This document details quantitative binding data, experimental methodologies, and the associated molecular signaling pathways.

It is important to note that while the query specifies the (E)-isomer, the vast majority of scientific literature focuses on the (Z)-isomer of 4-hydroxytamoxifen (B85900) (afimoxifene), which is the more potent and pharmacologically active metabolite.[1] In many contexts, "4-hydroxytamoxifen" or "4-OHT" implicitly refers to this (Z)-isomer due to its significantly higher binding affinity and antiestrogenic activity.[1] This guide will primarily present data for the (Z)-isomer, the form central to tamoxifen's therapeutic action.

Quantitative Binding Affinity Data

(Z)-4-Hydroxytamoxifen is a high-affinity ligand for estrogen receptors, exhibiting a binding affinity that is comparable to or even greater than that of the endogenous ligand, 17β-estradiol.[2] Its affinity is substantially higher—ranging from 25 to 100 times greater—than that of the parent compound, tamoxifen.[2][3] This potent binding is fundamental to its action as a selective estrogen receptor modulator (SERM).

The following tables summarize the quantitative binding affinity data for (Z)-4-Hydroxytamoxifen with respect to estrogen receptors alpha (ERα) and beta (ERβ).

Table 1: Relative Binding Affinity (RBA) and IC50 Values

| Compound | Receptor | Relative Binding Affinity (RBA, %) vs. Estradiol (B170435) | IC50 (nM) |

| (Z)-4-Hydroxytamoxifen | ER (unspecified) | 2.9 | 3.3[4] |

| (Z)-4-Hydroxytamoxifen | ERα | 100.1 (range: 1.7–257) | - |

| (Z)-4-Hydroxytamoxifen | ERβ | 10 (range: 0.98–339) | - |

| Tamoxifen | ERα | 3 (range: 0.1–47) | - |

| Tamoxifen | ERβ | 3.33 (range: 0.28–6) | - |

Table 2: Absolute Binding Affinity (Ki) Values

| Compound | Receptor | Ki (nM) |

| (Z)-4-Hydroxytamoxifen | ERα | 2.3 (range: 0.1–3.61)[5] |

| (Z)-4-Hydroxytamoxifen | ERβ | 0.04–4.8[5] |

| Tamoxifen | ERα | 3.4–9.69[5] |

| Tamoxifen | ERβ | 2.5[5] |

(Note: Data ranges reflect variability across different experimental conditions and assays reported in the literature.)

Experimental Protocols: Competitive Binding Assay

The binding affinity of 4-hydroxytamoxifen to estrogen receptors is commonly determined using a competitive radioligand binding assay. This method measures the ability of a test compound (the "competitor," e.g., 4-OHT) to displace a radiolabeled ligand (e.g., [³H]-17β-estradiol) from the receptor.

Detailed Methodology

1. Preparation of Uterine Cytosol (Source of Estrogen Receptors):

-

Source: Uteri are harvested from female rats (e.g., Sprague-Dawley strain) that have been ovariectomized 7-10 days prior to the experiment to reduce endogenous estrogen levels.[6]

-

Homogenization: The uterine tissue is weighed and homogenized in an ice-cold buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[6]

-

Centrifugation: The homogenate undergoes a two-step centrifugation process. First, a low-speed centrifugation (e.g., 2,500 x g) removes the nuclear fraction and cell debris. The resulting supernatant is then subjected to high-speed ultracentrifugation (e.g., 105,000 x g) to pellet the microsomal fraction, leaving the cytosol containing the soluble estrogen receptors as the final supernatant.[6]

-

Protein Quantification: The total protein concentration of the cytosol preparation is determined using a standard method, such as a Bradford or BCA assay.

2. Competitive Binding Assay Procedure:

-

Incubation Mixture: Assay tubes are prepared containing a fixed amount of uterine cytosol (e.g., 50-100 µg of protein), a constant concentration of radiolabeled estradiol (e.g., 0.5-1.0 nM [³H]-estradiol), and increasing concentrations of the competitor compound, (Z)-4-hydroxytamoxifen (e.g., from 0.1 nM to 10 µM).[4]

-

Total and Non-Specific Binding: Control tubes are included to determine total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of an unlabeled estrogen like diethylstilbestrol (B1670540) to saturate all specific binding sites).

-

Incubation: The mixtures are incubated to allow the binding reaction to reach equilibrium. This is typically done at 4°C for 18-24 hours or at 37°C for a shorter duration (e.g., 50 minutes).[4]

-

Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand must be separated from the unbound (free) radioligand. A common method is hydroxylapatite (HAP) adsorption, where the HAP slurry binds the receptor-ligand complexes, which are then pelleted by centrifugation.[6]

-

Quantification: The radioactivity in the pellets is measured using liquid scintillation counting.

3. Data Analysis:

-

The concentration of the competitor ((Z)-4-hydroxytamoxifen) that inhibits 50% of the specific binding of the radiolabeled estradiol is determined. This value is the IC50 (Inhibitory Concentration 50%).[6]

-

The IC50 value can be used to calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Figure 1. Workflow for a competitive estrogen receptor binding assay.

Mechanism of Action and Signaling Pathways

(Z)-4-Hydroxytamoxifen functions as a SERM by competitively binding to estrogen receptors. Its effects—whether agonistic or antagonistic—are highly dependent on the tissue type and the specific conformation the receptor adopts upon ligand binding.

-

Antagonistic Action (e.g., in Breast Tissue): In estrogen-responsive breast cancer cells, the binding of (Z)-4-hydroxytamoxifen to ERα induces a conformational change in the receptor that is distinct from the change induced by estradiol. This altered conformation prevents the recruitment of coactivator proteins that are essential for gene transcription. Instead, it facilitates the recruitment of corepressor proteins (e.g., NCoR, SMRT), which leads to the silencing of estrogen-responsive genes, thereby inhibiting cell proliferation.

-

Agonistic Action (e.g., in Uterine Tissue): In other tissues, such as the endometrium, the (Z)-4-OHT-ER complex may recruit a different set of co-regulatory proteins, leading to an estrogen-like (agonistic) effect on gene transcription. This tissue-specific activity is a hallmark of SERMs.

Beyond the classical estrogen receptors, 4-hydroxytamoxifen has also been shown to bind to and inhibit the activity of orphan estrogen-receptor-related receptors (ERR) beta and gamma, but not alpha.[7][8] This interaction represents a novel pharmacological pathway that may contribute to its tissue-specific effects.[7]

Figure 2. Competitive binding and downstream signaling of 4-OHT.

References

- 1. americapeptides.com [americapeptides.com]

- 2. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. Template:Affinities of estrogen receptor ligands for the ERα and ERβ - Wikipedia [en.wikipedia.org]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. 4-Hydroxytamoxifen is an isoform-specific inhibitor of orphan estrogen-receptor-related (ERR) nuclear receptors beta and gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-Hydroxytamoxifen binds to and deactivates the estrogen-related receptor gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Bioactivity of (E)- and (Z)-4-Hydroxytamoxifen Isomers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxytamoxifen (B85900) (4-OHT), a primary active metabolite of the selective estrogen receptor modulator (SERM) tamoxifen (B1202), is a critical molecule in the treatment of estrogen receptor-positive (ER+) breast cancer. Its therapeutic efficacy is, however, not straightforward, as it exists as two geometric isomers, (E)-4-Hydroxytamoxifen and (Z)-4-Hydroxytamoxifen, with markedly different biological activities. The (Z)-isomer, also referred to as the trans-isomer, is a potent antiestrogen (B12405530) and is the pharmacologically active form responsible for the therapeutic effects of tamoxifen. In contrast, the (E)-isomer, or cis-isomer, exhibits significantly weaker antiestrogenic activity and can even act as a partial estrogen agonist. This guide provides a comprehensive technical overview of the core differences in the biological activity of these two isomers, presenting quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action to aid researchers and professionals in drug development.

Quantitative Data Summary

The differential biological activities of the (E) and (Z) isomers of 4-hydroxytamoxifen are most evident in their binding affinities to the estrogen receptor (ER) and their anti-proliferative effects on ER+ breast cancer cells. The following tables summarize key quantitative data for a clear comparison.

Table 1: Comparative Estrogen Receptor Binding Affinities

| Compound | Receptor | Relative Binding Affinity (RBA) (%) (Estradiol = 100%) | Dissociation Constant (Kd) / Inhibition Constant (Ki) (nM) |

| (Z)-4-Hydroxytamoxifen | ERα | 100 - 300[1] | ~0.1 - 1.0[1] |

| This compound | ERα | 1 - 10[1] | ~10 - 100[1] |

| Tamoxifen | ERα | 1 - 5[1] | ~5 - 20[1] |

Table 2: Comparative In Vitro Anti-proliferative Activity (IC50 Values)

| Cell Line | Compound | IC50 (nM) |

| MCF-7 (ER+) | (Z)-4-Hydroxytamoxifen | 1 - 10[1] |

| This compound | 100 - 1000[1] | |

| Tamoxifen | 100 - 500[1] | |

| T47D (ER+) | (Z)-4-Hydroxytamoxifen | 5 - 20[1] |

| This compound | > 1000[1] |

Experimental Protocols

Estrogen Receptor Competitive Binding Assay

This assay is fundamental in determining the relative affinity of the 4-hydroxytamoxifen isomers for the estrogen receptor. It measures the ability of the test compounds to compete with a radiolabeled estrogen, typically [³H]-estradiol, for binding to the ER.

Materials:

-

Rat uterine cytosol or purified recombinant human ERα

-

[³H]-17β-estradiol (radioligand)

-

Unlabeled 17β-estradiol (for standard curve)

-

(E)- and (Z)-4-Hydroxytamoxifen

-

Assay Buffer (e.g., Tris-EDTA buffer)

-

Dextran-coated charcoal (DCC) suspension

-

Scintillation cocktail

Procedure:

-

Preparation of Cytosol: Homogenize uterine tissue from ovariectomized rats in ice-cold assay buffer. Centrifuge the homogenate at high speed to obtain the cytosolic fraction containing the estrogen receptors. Determine the protein concentration of the cytosol.[1]

-

Assay Setup: In triplicate, prepare assay tubes containing a fixed amount of uterine cytosol and a constant concentration of [³H]-estradiol.[1]

-

Competition: Add increasing concentrations of the unlabeled test compounds ((E)- and (Z)-4-hydroxytamoxifen) or unlabeled estradiol (B170435) to the assay tubes.

-

Incubation: Incubate the tubes at a specified temperature and duration to allow for competitive binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Add dextran-coated charcoal suspension to the tubes to adsorb the unbound radioligand.

-

Centrifugation: Centrifuge the tubes to pellet the charcoal-bound free radioligand.[1]

-

Measurement: Carefully transfer the supernatant, containing the receptor-bound radioligand, to scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter.[1]

-

Data Analysis: Plot the percentage of bound [³H]-estradiol against the logarithm of the competitor concentration. Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of [³H]-estradiol. The relative binding affinity (RBA) can then be calculated relative to estradiol.[1]

MCF-7 Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. This protocol is used to determine the anti-proliferative effects of the 4-hydroxytamoxifen isomers on ER+ breast cancer cells.

Materials:

-

MCF-7 cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

(E)- and (Z)-4-Hydroxytamoxifen

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density that will not lead to confluence by the end of the experiment. Allow the cells to adhere overnight.

-

Treatment: Treat the cells with various concentrations of (E)- and (Z)-4-hydroxytamoxifen. Include a vehicle control (e.g., DMSO).[1]

-

Incubation: Incubate the plates for a desired period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.[1]

-

Addition of MTT: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[1]

-

Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Subtract the background absorbance from all readings. Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.[1]

Signaling Pathways and Mechanisms of Action

The differential biological activities of (E)- and (Z)-4-hydroxytamoxifen stem from their distinct interactions with the estrogen receptor and the subsequent conformational changes they induce.

Caption: Differential Estrogen Receptor Signaling by 4-Hydroxytamoxifen Isomers.

As depicted in the diagram, both isomers and estradiol bind to the estrogen receptor. However, the resulting conformational change dictates the recruitment of co-regulator proteins. The estradiol-ER complex primarily recruits co-activators, leading to gene transcription and cell proliferation. The (Z)-4-hydroxytamoxifen-ER complex, due to its antagonistic conformation, preferentially recruits co-repressors, leading to the inhibition of gene transcription and an anti-proliferative effect. The this compound-ER complex induces a conformation that can lead to a mixed recruitment of co-regulators, resulting in a weaker, partial agonist response.

Caption: Experimental Workflow for Comparing 4-Hydroxytamoxifen Isomer Bioactivity.

Conclusion

The geometric isomerism of 4-hydroxytamoxifen is a critical determinant of its biological activity. The (Z)-isomer is a potent antiestrogen with high affinity for the estrogen receptor, making it the therapeutically desirable form for the treatment of ER+ breast cancer. Conversely, the (E)-isomer displays significantly lower ER binding affinity and weaker antiestrogenic, or even partial estrogenic, properties. Understanding these fundamental differences, supported by quantitative data and detailed experimental protocols, is essential for researchers and drug development professionals working to optimize endocrine therapies and overcome mechanisms of tamoxifen resistance. The potential for in vivo isomerization of the active (Z)-isomer to the less active (E)-form remains a significant clinical consideration, highlighting the importance of stereospecific analysis in both preclinical and clinical research.

References

The Pharmacokinetics and Metabolism of (E)-4-Hydroxytamoxifen: An In-depth Technical Guide

Abstract

(E)-4-Hydroxytamoxifen (afimoxifene), a potent selective estrogen receptor modulator (SERM), is the principal active metabolite of the widely prescribed breast cancer drug, tamoxifen (B1202). Its significantly higher affinity for the estrogen receptor (ER) compared to the parent compound underscores the critical importance of understanding its pharmacokinetic profile and metabolic fate. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound. It details the key enzymatic pathways governing its biotransformation, presents quantitative pharmacokinetic data from various preclinical and clinical studies, and outlines the experimental protocols for its analysis. Furthermore, this guide elucidates the intricate signaling pathways modulated by this compound, offering a molecular-level understanding of its therapeutic action and potential for drug-drug interactions.

Introduction

Tamoxifen is a prodrug that undergoes extensive hepatic metabolism to exert its therapeutic effects.[1] The formation of this compound is a critical activation step, as this metabolite exhibits approximately 100-fold greater affinity for the estrogen receptor than tamoxifen itself.[1] The biotransformation of tamoxifen and the subsequent metabolism of its active metabolites are complex processes influenced by genetic polymorphisms in drug-metabolizing enzymes and potential drug-drug interactions. A thorough understanding of the pharmacokinetics and metabolism of this compound is therefore paramount for optimizing tamoxifen therapy and for the development of novel therapeutic strategies, including the direct administration of this active metabolite.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by challenges with oral bioavailability due to extensive first-pass metabolism.[2] This has led to the exploration of alternative routes of administration, such as topical delivery.[3][4]

Absorption and Bioavailability

Oral administration of this compound results in significantly lower plasma concentrations compared to its parent drug, tamoxifen.[2] This poor bioavailability is primarily attributed to rapid O-glucuronidation in the liver, leading to swift clearance.[2] Preclinical studies in rats have demonstrated that co-administration with inhibitors of CYP3A4, such as naringin (B1676962), can enhance the bioavailability of tamoxifen and consequently increase the plasma levels of 4-hydroxytamoxifen (B85900).[5] In mice, a single oral dose of 4-OHT (1 mg/kg) resulted in a peak plasma concentration (Cmax) of 3.6 ng/mL at 2 hours (Tmax), which rapidly declined.[4]

Distribution

Following administration, 4-hydroxytamoxifen distributes to various tissues, with a notable accumulation in breast tissue. Studies in women with breast cancer have shown that both oral tamoxifen and percutaneous 4-hydroxytamoxifen administration lead to detectable levels of the metabolite in both tumor and normal breast tissue.[6]

Metabolism

The metabolism of this compound is a multifaceted process involving Phase I and Phase II enzymatic reactions, primarily occurring in the liver.

Cytochrome P450 (CYP) enzymes play a crucial role in the biotransformation of tamoxifen to 4-hydroxytamoxifen and the subsequent metabolism of this active metabolite. The 4-hydroxylation of tamoxifen is catalyzed by multiple CYP isoforms, including CYP2D6, CYP2C9, CYP3A4, and CYP2B6. Genetic polymorphisms in these enzymes, particularly CYP2D6, can significantly impact the formation of this compound and endoxifen (B1662132) (4-hydroxy-N-desmethyltamoxifen), another key active metabolite.[7]

This compound itself can undergo further metabolism. For instance, it can be demethylated by CYP3A4 to form endoxifen.[8] There is also evidence of interconversion between the geometric isomers, trans-(E)-4-hydroxytamoxifen and cis-(Z)-4-hydroxytamoxifen, which is mediated by certain CYP isoforms.[9]

Glucuronidation is a major pathway for the inactivation and elimination of this compound.[1] UDP-glucuronosyltransferases (UGTs) are responsible for conjugating glucuronic acid to the hydroxyl group of 4-hydroxytamoxifen, forming O-glucuronides, or to the tertiary amine, forming N+-glucuronides. UGT1A4 is the primary enzyme responsible for N+-glucuronidation, while UGT2B7 and UGT1A1 are involved in O-glucuronidation.[1][10]

Sulfation, catalyzed by sulfotransferases (SULTs), represents another inactivation pathway for 4-hydroxytamoxifen.

Excretion

The metabolites of tamoxifen, including the glucuronide and sulfate (B86663) conjugates of 4-hydroxytamoxifen, are predominantly excreted in the bile.[1]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for this compound from preclinical studies.

Table 1: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Tamoxifen (10 mg/kg)

| Parameter | Value (Mean ± SD) | Reference |

| Cmax (ng/mL) | 15.2 ± 3.1 | [11] |

| Tmax (hr) | 8.0 | [11] |

| AUC (ng·h/mL) | 289.4 ± 55.7 | [5] |

Data derived from graphical representation in the cited literature.

Table 2: Pharmacokinetic Parameters in Mice Following a Single Oral Dose (1 mg/kg)

| Compound Administered | Analyte | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | Reference |

| Tamoxifen | 4-OHT | 0.8 | 2 | 21.3 | [4][12] |

| 4-OHT | 4-OHT | 3.6 | 2 | 61.5 | [4][12] |

Experimental Protocols

Quantification of this compound in Plasma by LC-MS/MS

This protocol is a generalized procedure based on common methodologies for the sensitive and specific quantification of 4-hydroxytamoxifen in biological matrices.[13][14][15]

4.1.1. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma, add an internal standard (e.g., deuterated 4-hydroxytamoxifen).

-

Add 300 µL of a protein precipitation solution (e.g., acetonitrile (B52724) with 0.1% formic acid).

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube for analysis.

4.1.2. Chromatographic Conditions

-

Column: C18 reversed-phase column (e.g., Supelco Discovery C18, 4.6 mm × 50 mm, 5.0 μm).[13]

-

Mobile Phase: Isocratic or gradient elution with a mixture of aqueous buffer (e.g., 0.01 M ammonium (B1175870) acetate, pH 4.5) and an organic solvent (e.g., acetonitrile).[13]

-

Flow Rate: 0.8 mL/min.[13]

-

Injection Volume: 5-10 µL.

4.1.3. Mass Spectrometric Detection

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for 4-hydroxytamoxifen and the internal standard.

4.1.4. Quantification

-

Construct a calibration curve using known concentrations of 4-hydroxytamoxifen in a blank matrix.

-

Calculate the concentration in unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

In Vitro Glucuronidation Assay

This protocol describes a typical in vitro experiment to assess the glucuronidation of 4-hydroxytamoxifen using human liver microsomes or recombinant UGT enzymes.[10]

4.2.1. Reaction Mixture

-

Human liver microsomes or recombinant UGT protein.

-

Tris-HCl buffer (50 mM, pH 7.4).

-

MgCl2 (10 mM).

-

This compound (substrate).

-

Alamethicin (B1591596) (to permeabilize microsomal vesicles).

-

UDP-glucuronic acid (UDPGA) (cofactor).

4.2.2. Incubation

-

Pre-incubate the microsomes with alamethicin on ice.

-

Add the buffer, MgCl2, and substrate to the reaction tube.

-

Pre-warm the mixture to 37°C.

-

Initiate the reaction by adding UDPGA.

-

Incubate at 37°C for a specified time (e.g., 30 minutes).

-

Terminate the reaction by adding a cold organic solvent (e.g., methanol).

4.2.3. Analysis

-

Analyze the formation of glucuronide conjugates using HPLC or LC-MS/MS.

Signaling Pathways

This compound exerts its biological effects through both genomic and non-genomic signaling pathways.

Genomic Signaling: Estrogen Receptor-Dependent Pathway

The canonical mechanism of action for this compound involves its competitive binding to the estrogen receptor (ERα and ERβ).[16] This binding induces a conformational change in the receptor, leading to the recruitment of co-repressors and the subsequent down-regulation of estrogen-responsive genes involved in cell proliferation.

Figure 1: Genomic signaling pathway of this compound.

Non-Genomic Signaling Pathways

This compound can also elicit rapid, non-genomic effects that are independent of nuclear receptor-mediated transcription.

This compound can act as an agonist for the G protein-coupled estrogen receptor (GPER), also known as GPR30.[17][18] Activation of GPER can trigger downstream signaling cascades, including the EGFR/MAPK pathway, leading to cellular proliferation in certain contexts.[17]

Figure 2: Non-genomic GPER signaling pathway of this compound.

Studies have shown that this compound can modulate the PI3K/Akt and MAPK/ERK signaling pathways.[19] While it can activate the MAPK/ERK pathway, similar to estradiol (B170435), its inhibitory effects on cell proliferation have been linked to the PI3K/Akt pathway.[19] The activation of these non-genomic pathways is implicated in the development of tamoxifen resistance.[20][21]

Figure 3: Experimental workflow for LC-MS/MS quantification.

Conclusion

The pharmacokinetics and metabolism of this compound are complex and clinically significant. Its formation from tamoxifen is a key activation step, yet its own metabolic clearance presents challenges for direct oral administration. The interplay of various CYP and UGT enzymes, influenced by genetic factors, dictates the levels of this potent antiestrogen. Furthermore, the dual genomic and non-genomic signaling activities of this compound highlight its multifaceted mechanism of action and provide insights into both its therapeutic efficacy and the development of resistance. Continued research into the pharmacokinetics, metabolism, and signaling pathways of this compound is crucial for optimizing endocrine therapies for breast cancer.

References

- 1. Simulation with cells in vitro of tamoxifen treatment in premenopausal breast cancer patients with different CYP2D6 genotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Effects of morin on the bioavailability of tamoxifen and its main metabolite, 4-hydroxytamoxifen, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Enhanced tamoxifen bioavailability after oral administration of tamoxifen in rats pretreated with naringin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Hydroxytamoxifen enhances sensitivity of estrogen receptor α-positive breast cancer to docetaxel in an estrogen and ZNF423 SNP-dependent fashion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of Tamoxifen and Its Major Metabolites and the Effect of the African Ancestry Specific CYP2D6*17 Variant on the Formation of the Active Metabolite, Endoxifen - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of 4-hydroxytamoxifen in mouse plasma in the pg/mL range by gradient capillary liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Characterization of tamoxifen and 4-hydroxytamoxifen glucuronidation by human UGT1A4 variants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Liquid chromatography-mass spectrometry method for the quantification of tamoxifen and its metabolite 4-hydroxytamoxifen in rat plasma: application to interaction study with biochanin A (an isoflavone) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification and quantification of tamoxifen and four metabolites in serum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mechanism of the estrogen receptor interaction with 4-hydroxytamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. GPER mediates the Egr-1 expression induced by 17β-estradiol and 4-hydroxitamoxifen in breast and endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The G protein-coupled estrogen receptor GPER in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Non-genomic actions of estradiol and 4-OH-tamoxifen on murine breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Oestrogen Non-Genomic Signalling is Activated in Tamoxifen-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Oestrogen Non-Genomic Signalling is Activated in Tamoxifen-Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

(E)-4-Hydroxytamoxifen as a selective estrogen receptor modulator (SERM)

(E)-4-Hydroxytamoxifen (Afimoxifene) , the primary active metabolite of tamoxifen (B1202), is a potent selective estrogen receptor modulator (SERM) with a complex, tissue-specific pharmacological profile.[1] This technical guide provides an in-depth overview of its mechanism of action, quantitative pharmacological data, and detailed experimental protocols relevant to its study, tailored for researchers, scientists, and drug development professionals.

Core Mechanism of Action

This compound (4-OHT) exerts its biological effects primarily through competitive binding to estrogen receptors (ERs), namely ERα and ERβ.[1] Its binding affinity for these receptors is significantly higher than that of its parent compound, tamoxifen, and is comparable to the endogenous ligand, estradiol (B170435).[1][2] This high affinity, being 25 to 100 times greater than tamoxifen, underscores its role as the principal mediator of tamoxifen's therapeutic activity.[1][2]

Upon binding to the ER, 4-OHT induces a distinct conformational change in the receptor. This altered structure modulates the interaction of the receptor with co-regulatory proteins, specifically co-activators and co-repressors. The ultimate biological response—agonist or antagonist—is dictated by the cellular context and the relative abundance of these co-regulators in a given tissue.[1][3] In breast tissue, 4-OHT acts as an antagonist, leading to the recruitment of co-repressors, which in turn inhibits the transcription of estrogen-responsive genes responsible for cell proliferation.[1] Conversely, in tissues like bone, it can exhibit partial agonist activity.[1]

Beyond the classical nuclear ER signaling, 4-OHT has been shown to engage in ER-independent pathways and interact with other receptors, such as the G protein-coupled estrogen receptor (GPER) and estrogen-related receptors (ERRs), further contributing to its complex pharmacological profile.[4][5][6][7]

Quantitative Pharmacological Data

The following tables summarize key quantitative data for this compound, providing a comparative overview of its binding affinities and antiproliferative potency.

Table 1: Estrogen Receptor Binding Affinity

| Ligand | Receptor Subtype | Binding Assay Method | Kd / Ki / IC50 | Reference |

| This compound | Estrogen Receptor (Human Breast Carcinoma) | Competitive Displacement of [3H]estradiol | Affinity equal to estradiol; 25-50x higher than tamoxifen | [2] |

| (Z)-4-Hydroxytamoxifen | Estrogen Receptor | [3H]oestradiol binding | IC50: 3.3 nM | [8] |

| (E/Z)-4-Hydroxytamoxifen | G protein-coupled estrogen receptor (GPER) | Not Specified | Affinity: 100-1000 nM | [6] |

| 4-Hydroxytamoxifen (B85900) | Estrogen-Related Receptor γ (ERRγ) | Direct binding assay with [3H]4-OHT | Kd: 35 nM | [4] |

| Diethylstilbestrol (DES) | Estrogen-Related Receptor γ (ERRγ) | Displacement of [3H]4-OHT | Ki: 870 nM | [4] |

| Tamoxifen | Estrogen-Related Receptor γ (ERRγ) | Displacement of [3H]4-OHT | Ki: 870 nM | [4] |

Table 2: In Vitro Antiproliferative Activity (IC50 Values)

| Cell Line | Treatment Duration | IC50 Value (µM) | Reference |

| MCF-7 | 24 hours | 19.35 | [9] |

| MCF-7 | 48 hours | 21.42 | [9] |

| MCF-7 | 72 hours | 21.42 | [9] |

| MCF-7 | 96 hours | 3.2 | [10] |

| MCF-7 | Not Specified | 27 | [11] |

| MCF-7 | Not Specified | 0.029 | [12] |

| T47D | 96 hours | 4.2 | [10] |

| BT-474 | 96 hours | 5.7 | [10] |

| MDA-MB-231 (ER-negative) | Not Specified | 18 | [11] |

Signaling Pathways and Molecular Interactions

The multifaceted activity of 4-OHT can be visualized through its impact on key signaling pathways.

Figure 1: Competitive binding of this compound to the Estrogen Receptor.

This diagram illustrates the competitive interaction between estradiol and 4-OHT for the estrogen receptor. Estradiol binding leads to a conformation that recruits co-activators, promoting gene transcription and cell proliferation. In contrast, 4-OHT binding in breast cancer cells induces a different conformation that favors the recruitment of co-repressors, leading to transcriptional repression and growth arrest.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of SERM activity. The following are representative protocols for key in vitro assays.

Estrogen Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a test compound for the estrogen receptor compared to estradiol.

Objective: To calculate the IC50 (concentration of competitor that inhibits 50% of radiolabeled estradiol binding) of this compound.

Materials:

-

Rat uterine cytosol (source of ERα and ERβ)[13]

-

[3H]-17β-estradiol (radioligand)[13]

-

This compound (competitor)

-

TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)[13]

-

Hydroxylapatite (HAP) slurry[13]

-

Scintillation fluid and counter

Procedure:

-

Preparation of Rat Uterine Cytosol:

-

Uteri are obtained from female rats ovariectomized 7-10 days prior to the experiment.[13]

-

Uteri are homogenized in ice-cold TEDG buffer.[13]

-

The homogenate is centrifuged at 2,500 x g for 10 minutes at 4°C to remove the nuclear fraction.[13]

-

The supernatant is then ultracentrifuged at 105,000 x g for 60 minutes at 4°C to obtain the cytosol (supernatant).[13]

-

-

Competitive Binding Reaction:

-

Assay tubes are prepared containing a fixed concentration of [3H]-estradiol (e.g., 0.5-1.0 nM) and varying concentrations of this compound.[13]

-

Control tubes for total binding (no competitor) and non-specific binding (excess unlabeled estradiol) are included.

-

Rat uterine cytosol (50-100 µg protein per tube) is added to each tube.[13]

-

The reaction is incubated, for example, for 18-24 hours at 4°C.

-

-

Separation of Bound and Free Ligand:

-

Ice-cold HAP slurry is added to each tube to adsorb the receptor-ligand complexes.

-

The tubes are vortexed and incubated on ice.

-

The HAP is pelleted by centrifugation, and the supernatant containing unbound ligand is discarded.

-

The pellet is washed multiple times with buffer.

-

-

Quantification:

-

Ethanol (B145695) is added to extract the bound [3H]-estradiol from the HAP pellet.[8]

-

The ethanol extract is mixed with scintillation fluid, and radioactivity is measured using a scintillation counter.

-

-

Data Analysis:

-

A competitive binding curve is generated by plotting the percentage of total [3H]-estradiol binding against the log concentration of this compound.

-

The IC50 value is determined from this curve.[13]

-

Figure 2: Workflow for Estrogen Receptor Competitive Binding Assay.

MCF-7 Cell Proliferation Assay (MTT or ATP-based)

This assay measures the antiproliferative effect of this compound on ER-positive breast cancer cells.

Objective: To determine the IC50 of this compound for inhibiting MCF-7 cell growth.

Materials:

-

MCF-7 cells (ER-positive human breast adenocarcinoma cell line)

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS)

-

This compound

-

96-well plates

-

MTT reagent or ATP-based luminescence assay kit (e.g., CellTiter-Glo®)

-

Plate reader (spectrophotometer or luminometer)

Procedure:

-

Cell Seeding:

-

MCF-7 cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well).

-

Cells are allowed to attach overnight in a humidified incubator at 37°C and 5% CO2.

-

-

Compound Treatment:

-

Viability Assessment (ATP-based method):

-

The plate and reagents are equilibrated to room temperature.

-

An equal volume of the ATP luminescence reagent is added to each well.

-

The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis.

-

Luminescence is measured using a plate-reading luminometer.

-

-

Data Analysis:

-

The luminescence signal is proportional to the number of viable cells.

-

A dose-response curve is generated by plotting cell viability (%) against the log concentration of this compound.

-

The IC50 value is calculated from the curve.

-

ER-alpha Luciferase Reporter Gene Assay

This assay quantifies the ability of this compound to act as an antagonist of ERα-mediated gene transcription.

Objective: To measure the inhibition of estradiol-induced luciferase expression by this compound.

Materials:

-

A suitable host cell line (e.g., MCF-7 or HEK293) stably or transiently transfected with:

-

17β-Estradiol (agonist)

-

This compound (test antagonist)

-

Luciferase assay reagent (e.g., Bright-Glo™)

-

Luminometer

Procedure:

-

Cell Plating and Treatment:

-

Cell Lysis and Luciferase Reaction:

-

The culture medium is removed.

-

Luciferase assay reagent, which contains the substrate luciferin (B1168401) and lysing agents, is added to each well.[15]

-

The plate is incubated for a short period (e.g., 5 minutes) at room temperature to ensure complete cell lysis and signal stabilization.[15]

-

-

Signal Detection:

-

Luminescence is read using a luminometer. The light output is directly proportional to the luciferase activity.

-

-

Data Analysis:

-

The antagonist effect is determined by the reduction in the estradiol-induced luminescence signal.

-

Data are plotted as a dose-response curve, and the IC50 for antagonism is calculated.

-

Conclusion

This compound is a cornerstone molecule in the study of estrogen receptor modulation. Its high-affinity binding and context-dependent agonist/antagonist profile make it a critical tool in both therapeutic and basic research settings. The quantitative data and standardized protocols provided in this guide offer a framework for the rigorous investigation of its biological activities and the development of novel SERMs. A thorough understanding of its complex interactions with multiple signaling pathways is essential for the accurate interpretation of experimental results and for advancing its clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective Estrogen Receptor Modulators 4-Hydroxytamoxifen and Raloxifene Impact the Stability and Function of SRC-1 and SRC-3 Coactivator Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Hydroxytamoxifen binds to and deactivates the estrogen-related receptor γ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Hydroxytamoxifen is an isoform-specific inhibitor of orphan estrogen-receptor-related (ERR) nuclear receptors beta and gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Sensitization of estrogen receptor-positive breast cancer cell lines to 4-hydroxytamoxifen by isothiocyanates present in cruciferous plants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of human breast cancer cell proliferation with estradiol metabolites is as effective as with tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Boron-Based 4-Hydroxytamoxifen Bioisosteres for Treatment of de Novo Tamoxifen Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Discovery and History of 4-Hydroxytamoxifen Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxytamoxifen (B85900) (4-OHT), a pivotal active metabolite of the selective estrogen receptor modulator (SERM) tamoxifen (B1202), exists as two geometric isomers: trans-4-hydroxytamoxifen ((Z)-4-OHT) and cis-4-hydroxytamoxifen ((E)-4-OHT). These isomers exhibit markedly different pharmacological profiles, with the trans isomer being a potent antiestrogen (B12405530) and the cis isomer displaying significantly weaker antiestrogenic or even partial estrogenic activity. This technical guide provides a comprehensive overview of the discovery, history, and core differences between these two isomers, focusing on their biochemical interactions, cellular effects, and the methodologies used for their evaluation. Quantitative data are summarized for direct comparison, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to facilitate a deeper understanding of their mechanisms of action.

Discovery and Historical Context

The journey to understanding the significance of 4-hydroxytamoxifen and its isomers is intrinsically linked to the development of tamoxifen as a cornerstone therapy for estrogen receptor-positive (ER+) breast cancer. Initially synthesized as a potential contraceptive, tamoxifen's trajectory was altered by the pioneering work of Professor V. Craig Jordan.

In 1977, Jordan identified 4-hydroxytamoxifen as a major and highly potent metabolite of tamoxifen.[1][2] This discovery was a "eureka" moment, as it became clear that tamoxifen itself is a prodrug, and its therapeutic efficacy is largely dependent on its metabolic conversion to more active forms like 4-hydroxytamoxifen and endoxifen.[3][4] Jordan's research in the 1970s, using rat models, was instrumental in demonstrating the long-term preventive effects of continuous tamoxifen administration, a concept initially met with skepticism but later validated by large-scale clinical trials.[5][6]

Subsequent research elucidated that 4-hydroxytamoxifen exists as two geometric isomers, cis and trans, with profoundly different biological activities. The trans isomer was identified as the pharmacologically desired antiestrogen, exhibiting a high binding affinity for the estrogen receptor, comparable to estradiol (B170435).[7][8] In contrast, the cis isomer was found to have a much lower affinity for the estrogen receptor and weaker antiestrogenic, or in some contexts, even estrogenic properties.[3][9] This stereoselectivity in pharmacological action underscored the critical importance of isomeric purity in both research and clinical applications. The potential for in vivo isomerization of the active trans isomer to the less active cis form has been a significant area of investigation, as it may contribute to the development of acquired resistance to tamoxifen therapy.[3][10][11]

Quantitative Data Summary

The following tables summarize the key quantitative parameters that differentiate cis- and trans-4-hydroxytamoxifen, providing a clear comparison of their biological activities.

Table 1: Comparative Estrogen Receptor Binding Affinities

| Compound | Receptor | Relative Binding Affinity (RBA) (%) (Estradiol = 100%) | Dissociation Constant (Kd) / Inhibition Constant (Ki) (nM) |

| trans-4-Hydroxytamoxifen | ERα | ~100 - 300[1] | ~0.1 - 1.0[1] |

| cis-4-Hydroxytamoxifen | ERα | 1 - 10[1] | ~10 - 100[1] |

| Tamoxifen | ERα | 1 - 7[1][12] | ~5 - 20[1] |

Data compiled from multiple sources; ranges reflect variability in experimental conditions.

Table 2: Comparative In Vitro Anti-proliferative Activity (IC50 Values)

| Cell Line | Compound | IC50 (nM) |

| MCF-7 (ER+) | trans-4-Hydroxytamoxifen | 1 - 10[1][13] |

| cis-4-Hydroxytamoxifen | 100 - 1000[1] | |

| Tamoxifen | ~790[12] | |

| T47D (ER+) | trans-4-Hydroxytamoxifen | 5 - 20[1] |

| cis-4-Hydroxytamoxifen | > 1000[1] |

IC50 values represent the concentration required to inhibit cell growth by 50% and can vary based on experimental setup.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

Synthesis of 4-Hydroxytamoxifen Isomers via McMurry Reaction

The McMurry reaction is a widely used method for the synthesis of tamoxifen and its analogs, involving the reductive coupling of ketones.[14]

Materials:

-

Titanium tetrachloride (TiCl₄)

-

Zinc dust (Zn)

-

Dry Tetrahydrofuran (THF)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Argon or Nitrogen gas

Protocol:

-

Preparation of the Low-Valent Titanium Reagent:

-

Under an inert atmosphere (Argon or Nitrogen), add Zinc dust (4.0 eq.) to a flask containing dry THF.

-

Cool the suspension to 0°C and slowly add Titanium tetrachloride (2.0 eq.).

-

Allow the mixture to warm to room temperature and then heat to reflux for 2 hours. The color of the suspension should turn from yellow/orange to black, indicating the formation of the low-valent titanium reagent.

-

-

McMurry Coupling Reaction:

-

In a separate flask, dissolve 4,4'-dihydroxybenzophenone (1.0 eq.) and propiophenone (1.0 eq.) in dry THF.

-

Add the solution of the ketones to the black suspension of the titanium reagent.

-

Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Reaction Workup:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by slowly pouring the mixture into a cold 10% aqueous K₂CO₃ solution.

-

Stir the mixture for 30 minutes, then filter through a pad of celite.

-

Extract the aqueous layer with ethyl acetate (B1210297) or DCM (3x).

-

Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Separation of cis- and trans-4-Hydroxytamoxifen Isomers by HPLC

The crude product from the synthesis is a mixture of (E)- and (Z)-isomers. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most effective method for their separation.[4][15][16]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A C18 reverse-phase column (e.g., Agilent Poroshell 120 EC-C18).[15]

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV detection at a wavelength of 240 nm.

-

Injection Volume: 10-20 µL of the dissolved crude product.

Protocol:

-

Sample Preparation: Dissolve the crude product in a small volume of the initial mobile phase composition.

-

Chromatographic Separation: Inject the sample onto the HPLC system. The two isomers will elute at different retention times, allowing for their collection as separate fractions. The (Z)-isomer (trans) is typically the major product and the more biologically active form.

-

Fraction Collection and Analysis: Collect the fractions corresponding to each isomer peak. The identity and purity of the separated isomers should be confirmed by analytical techniques such as ¹H NMR and mass spectrometry.

Estrogen Receptor Competitive Binding Assay

This assay determines the relative affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen, typically [³H]-estradiol.[1][9][17]

Materials:

-

Receptor Source: Rat uterine cytosol or purified recombinant human ERα.[17]

-

Radioligand: [³H]-17β-estradiol.

-

Test Compounds: cis- and trans-4-hydroxytamoxifen.

-

Unlabeled 17β-estradiol (for standard curve).

-

Assay Buffer (e.g., Tris-EDTA buffer).

-

Dextran-coated charcoal (DCC) suspension or hydroxylapatite.[1][17]

-

Scintillation cocktail and counter.

Protocol:

-

Preparation of Receptor Cytosol (if using): Homogenize uterine tissue from ovariectomized rats in ice-cold assay buffer. Centrifuge the homogenate at high speed to obtain the cytosolic fraction containing the estrogen receptors. Determine the protein concentration of the cytosol.

-

Assay Setup: In triplicate, prepare assay tubes containing a fixed amount of the receptor source and a constant concentration of [³H]-estradiol.

-

Competition: Add increasing concentrations of the unlabeled test compounds (cis- and trans-4-hydroxytamoxifen) or unlabeled estradiol to the assay tubes.

-

Incubation: Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.[1]

-

Separation of Bound and Free Ligand:

-

DCC Method: Add ice-cold DCC suspension to each tube to adsorb the unbound radioligand. Incubate on ice for 10-15 minutes with occasional vortexing. Centrifuge to pellet the charcoal-bound free radioligand.[1]

-

Hydroxylapatite Method: Add hydroxylapatite slurry to each tube. The receptor-ligand complex binds to the hydroxylapatite. Wash the pellets to remove unbound ligand.

-

-

Measurement: Carefully transfer the supernatant (DCC method) or resuspend the pellet in ethanol (B145695) (hydroxylapatite method) into scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of bound [³H]-estradiol against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of [³H]-estradiol). The relative binding affinity (RBA) can then be calculated relative to estradiol.

MCF-7 Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay used to assess cell viability and proliferation, which is based on the metabolic activity of the cells.[1][18][19]

Materials:

-

MCF-7 (ER+) breast cancer cell line.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

96-well plates.

-

Test compounds: cis- and trans-4-hydroxytamoxifen.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO).

-

Microplate reader.

Protocol:

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to attach overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of cis- and trans-4-hydroxytamoxifen. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 3-5 days at 37°C in a humidified CO₂ incubator.

-

Addition of MTT: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance. Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to the study of 4-hydroxytamoxifen isomers.

Metabolism of Tamoxifen to its active and inactive metabolites.

Differential effects of 4-OHT isomers on ER signaling.

Logical workflow for the evaluation of 4-OHT isomers.

Conclusion

The discovery and characterization of the cis and trans isomers of 4-hydroxytamoxifen have been pivotal in understanding the pharmacology of tamoxifen and the mechanisms of endocrine therapy in breast cancer. The profound differences in their biological activities, stemming from their differential binding to the estrogen receptor, highlight the critical importance of stereochemistry in drug action. The trans isomer is the key mediator of tamoxifen's therapeutic effects, while the presence of the cis isomer can potentially compromise its efficacy. This in-depth technical guide provides researchers, scientists, and drug development professionals with a consolidated resource, encompassing the historical context, quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways, to facilitate further research and development in this critical area of oncology.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. rcsb.org [rcsb.org]

- 4. Tamoxifen metabolite isomer separation and quantification by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bmj.com [bmj.com]

- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 7. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Interindividual variation in the isomerization of 4-hydroxytamoxifen by human liver microsomes: involvement of cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tamoxifen and the isomers of 4-hydroxytamoxifen in tamoxifen-resistant tumors from breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. selleckchem.com [selleckchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of Endoxifen and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An UPLC-MS/MS method for separation and accurate quantification of tamoxifen and its metabolites isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

An In-depth Technical Guide to the ER-Independent Signaling Pathways of (E)-4-Hydroxytamoxifen

(E)-4-Hydroxytamoxifen (4-OHT), the primary active metabolite of tamoxifen, is a well-established selective estrogen receptor modulator (SERM) pivotal in the treatment of estrogen receptor (ER)-positive breast cancer. Beyond its canonical ER-dependent antagonistic effects, a substantial body of evidence has illuminated its capacity to induce cytotoxic effects in an ER-independent manner. These non-canonical pathways are of significant interest for their potential therapeutic applications in ER-negative malignancies and for a more comprehensive understanding of 4-OHT's pharmacological profile.

This technical guide provides a detailed exploration of the core ER-independent signaling pathways activated by this compound. It is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visual representations of the key molecular mechanisms.

Core ER-Independent Signaling Pathways

This compound exerts its ER-independent effects through a complex network of signaling cascades that converge on the induction of cell death and inhibition of proliferation. The primary mechanisms include the activation of the G protein-coupled estrogen receptor 1 (GPER, also known as GPR30), modulation of intracellular calcium homeostasis, induction of reactive oxygen species (ROS), direct effects on mitochondrial function, and regulation of various kinase pathways, including the MAPK/ERK and PI3K/Akt pathways.

GPR30/GPER-Mediated Signaling

4-OHT can act as an agonist for GPR30, a seven-transmembrane receptor, initiating rapid non-genomic signaling cascades.[1][2][3] This activation can lead to the transactivation of the epidermal growth factor receptor (EGFR), subsequently triggering downstream pathways like the MAPK/ERK and PI3K/Akt signaling cascades.[1][3][4] In certain cellular contexts, this can paradoxically promote proliferation and migration.[1][2][3] For instance, in thyroid cancer cells, 4-OHT-induced GPR30 activation leads to increased expression of c-fos, cyclin A, and cyclin D1, promoting cell proliferation.[2] Similarly, in MCF-7 breast cancer cells, 4-OHT-stimulated GPR30 signaling results in cyclin E cleavage and enhanced cell migration.[1]

References

- 1. 4-Hydroxytamoxifen-stimulated processing of cyclin E is mediated via G protein-coupled receptor 30 (GPR30) and accompanied by enhanced migration in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 17beta-estradiol, genistein, and 4-hydroxytamoxifen induce the proliferation of thyroid cancer cells through the g protein-coupled receptor GPR30 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of estrogen signaling via GPR30 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

An In-Depth Technical Guide to Preliminary In Vitro Studies of (E)-4-Hydroxytamoxifen

(E)-4-Hydroxytamoxifen (4-OHT) , the active metabolite of the selective estrogen receptor modulator (SERM) tamoxifen, is a cornerstone in the in vitro study of estrogen receptor-positive (ER+) breast cancer.[1][2] This guide provides a comprehensive overview of its preliminary in vitro evaluation, focusing on its antiproliferative effects, mechanism of action, and the experimental protocols used for its characterization. This document is intended for researchers, scientists, and drug development professionals in the field of oncology and endocrinology.

Core Mechanism of Action